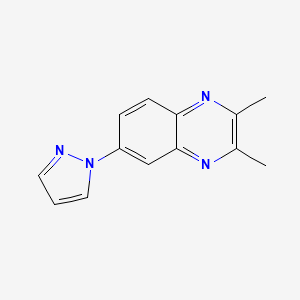![molecular formula C8H5Cl2NS B11885349 5,7-Dichloro-2-methylbenzo[d]thiazole](/img/structure/B11885349.png)
5,7-Dichloro-2-methylbenzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-2-methylbenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The compound’s structure consists of a benzene ring fused with a thiazole ring, with chlorine atoms at the 5 and 7 positions and a methyl group at the 2 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-methylbenzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-amino-4,6-dichlorobenzothiazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dichloro-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 5 and 7 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in organic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and other reduced derivatives.
Applications De Recherche Scientifique
5,7-Dichloro-2-methylbenzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-2-methylbenzo[d]thiazole involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, leading to the modulation of their activity and subsequent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzothiazole: Lacks the chlorine substituents and has different biological activities.
5-Chloro-2-methylbenzothiazole: Contains only one chlorine atom and exhibits distinct chemical properties.
7-Chloro-2-methylbenzothiazole: Similar to 5-chloro-2-methylbenzothiazole but with the chlorine atom at a different position.
Uniqueness
5,7-Dichloro-2-methylbenzo[d]thiazole is unique due to the presence of two chlorine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity. This structural feature allows for unique interactions with molecular targets and the formation of distinct derivatives.
Propriétés
Formule moléculaire |
C8H5Cl2NS |
|---|---|
Poids moléculaire |
218.10 g/mol |
Nom IUPAC |
5,7-dichloro-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Cl2NS/c1-4-11-7-3-5(9)2-6(10)8(7)12-4/h2-3H,1H3 |
Clé InChI |
JLIMBAHJHWNYBR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(S1)C(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![indeno[1,2-b]indol-10(5H)-one](/img/structure/B11885317.png)


